Product packaging for [(6-Methylpyrimidin-4-yl)thio]acetic acid(Cat. No.:CAS No. 88784-34-3)

[(6-Methylpyrimidin-4-yl)thio]acetic acid

Cat. No.: B2538429
CAS No.: 88784-34-3
M. Wt: 184.21
InChI Key: CFSNFUIDTYQLSG-UHFFFAOYSA-N
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Description

[(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS 88784-34-3) is a pyrimidine-thioacetic acid derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Recent research has identified its derivatives, specifically 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides, as a promising new class of anti-tubercular compounds . These derivatives have demonstrated excellent in vitro efficacy against Mycobacterium tuberculosis H37RV, with some hits exhibiting minimal inhibitory concentration (MIC) values approximately threefold lower than the standard drug ethambutol . Docking studies suggest that these active compounds function by binding strongly to key enzymes involved in mycobacterial cell wall biosynthesis, such as cyclopropane mycolic acid synthase 1 (CMAS1) . The pyrimidine scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active molecules . The reactive thioacetate bridge in this molecule allows for further functionalization, making it a versatile building block for constructing potential inhibitors for various biological targets . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2S B2538429 [(6-Methylpyrimidin-4-yl)thio]acetic acid CAS No. 88784-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methylpyrimidin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-5-2-6(9-4-8-5)12-3-7(10)11/h2,4H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSNFUIDTYQLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Strategies for 6 Methylpyrimidin 4 Yl Thio Acetic Acid

Historical Development of Synthetic Routes to Thioacetic Acid Derivatives

The journey to synthesizing complex molecules like [(6-Methylpyrimidin-4-yl)thio]acetic acid is built upon foundational organic chemistry principles. The preparation of thioacetic acid and its S-derivatives has historical roots in the late 19th and early 20th centuries. Early methods often involved the reaction of acetic anhydride (B1165640) with hydrogen sulfide (B99878) or the treatment of glacial acetic acid with phosphorus pentasulfide. These initial preparations laid the groundwork for using thioacetic acid as a key reagent for introducing thiol (-SH) groups into molecules.

A pivotal development was the use of thioacetate (B1230152) anion, generated by deprotonating thioacetic acid, as a potent sulfur nucleophile. This allowed for the straightforward synthesis of thioacetate esters from alkyl halides via nucleophilic substitution. Subsequent hydrolysis of the ester provides the corresponding thiol, a sequence known as the thioacetate displacement method. This two-step process became a standard and reliable alternative to using foul-smelling and volatile thiols directly. Over the decades, these fundamental reactions have been refined, and their mechanisms and scope have been extensively studied, enabling their application to more complex heterocyclic systems like pyrimidines.

Established Synthetic Pathways to this compound

The construction of the this compound molecule is primarily achieved through the formation of a carbon-sulfur bond, linking the pyrimidine (B1678525) ring to the acetic acid moiety. The most common and established strategies involve nucleophilic substitution on a pre-formed pyrimidine ring.

Nucleophilic Substitution Approaches for Thiolation

The most direct and widely employed method for synthesizing this compound and its esters is the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically utilizes a halogenated pyrimidine, such as 4-chloro-6-methylpyrimidine (B1361110), as the electrophile and a derivative of thioglycolic acid as the sulfur nucleophile.

The core reaction involves the displacement of the chloride at the C4 position of the pyrimidine ring by the sulfur atom of thioglycolic acid or its ester. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at positions 2, 4, and 6. The reaction is typically carried out in the presence of a base to deprotonate the thiol of thioglycolic acid, forming a more potent thiolate nucleophile.

A representative synthesis is the reaction between 4-chloro-6-methyl-2-(methylthio)pyrimidine (B57538) and thiourea (B124793), which, after alkaline treatment, yields 6-methyl-2-(methylthio)pyrimidine-4-thiol. The potassium salt of this thiol can then be reacted with methyl 2-chloroacetate to form the corresponding thioacetate ester. researchgate.net A similar strategy involves the S-alkylation of 2-thiopyrimidin-4-one derivatives with ethyl bromoacetate (B1195939) in a solvent like acetone, using a base such as triethylamine (B128534) at room temperature. scielo.br Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Starting Material 1 Starting Material 2 Base/Solvent Product Yield Reference
4-chloro-6-methyl-2-(methylthio)pyrimidine1. Thiourea2. KOH3. Methyl 2-chloroacetate1. N/A2. N/A3. N/AMethyl [(6-methyl-2-methylthiopyrimidin-4-yl)thio]acetateNot reported researchgate.net
6-aryl-4-oxo-2-thioxo-tetrahydropyrimidineEthyl bromoacetateTriethylamine/AcetoneEthyl [(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetateGood scielo.br
2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one2-chloroacetic acidNone/DMSO2-(2,6-dihydro-4-methyl-6-oxopyrimidin-2-yl-thio)ethanoic acidNot reported scispace.com

Carboxylic Acid Functionalization Strategies

Once this compound is synthesized, the carboxylic acid group serves as a versatile handle for further chemical modifications to produce a variety of derivatives. These standard organic transformations allow for the exploration of structure-activity relationships in medicinal chemistry contexts.

Common functionalization strategies include:

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents to produce a library of esters.

Amidation: Coupling with primary or secondary amines using activating agents like carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents to form the corresponding amides.

Hydrazide Formation: A notable derivatization involves the conversion of the corresponding ethyl ester to an acetohydrazide. This is typically achieved through hydrazinolysis, where the ester is treated with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) at room temperature. nih.gov This hydrazide intermediate is a valuable building block for synthesizing more complex heterocyclic systems like oxadiazoles (B1248032) or thiadiazoles.

Multi-Component Reaction Design for Analogues

While direct multi-component reactions (MCRs) for the one-pot synthesis of this compound are not prominently documented, MCRs are powerful tools for rapidly generating libraries of structurally related pyrimidine analogues. mdpi.com The Biginelli reaction and its variations are classic examples of MCRs used to construct the dihydropyrimidine (B8664642) core. nih.gov

For creating analogues, one could envision a multi-component strategy where a β-ketoester, an aldehyde, and a thiourea derivative are condensed to form a 2-thioxo-dihydropyrimidine. This scaffold can then be S-alkylated with a haloacetic acid derivative in a subsequent step, as described previously. More advanced, sustainable MCRs catalyzed by metals like iridium have been developed to assemble pyrimidines from amidines and multiple alcohol components, offering regioselective access to highly substituted pyrimidines. mdpi.comrsc.org Such strategies are invaluable for generating diverse analogues for screening purposes.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of sustainable chemistry, modern synthetic efforts focus on reducing waste, minimizing energy consumption, and using less hazardous materials. Several green chemistry approaches are applicable to the synthesis of pyrimidine derivatives and could be adapted for the production of this compound. nih.govbohrium.com

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. nih.gov The nucleophilic substitution reaction to form the C-S bond is a prime candidate for microwave-assisted synthesis.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields by promoting efficient mixing and mass transfer through acoustic cavitation. bohrium.com

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives like water, ethanol, or ionic liquids can drastically reduce the environmental impact of the synthesis.

Catalyst-Free or Green Catalyst Synthesis: Developing reaction conditions that proceed efficiently without a catalyst or by using recyclable, non-toxic catalysts (e.g., solid-supported acids, clays) is a central goal of green chemistry. bohrium.comresearchgate.net

These techniques offer pathways to more sustainable and efficient manufacturing of the target compound and its derivatives.

Asymmetric Synthesis Considerations for Chiral Analogues of this compound

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues is a critical consideration for pharmaceutical development, as different enantiomers of a chiral drug can have vastly different biological activities. Chirality could be introduced into analogues of the target compound in several ways, for instance, by adding a chiral center to the pyrimidine ring or the side chain.

Methods for achieving asymmetric synthesis of such analogues include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired molecule.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to guide a stereoselective reaction, which is later removed.

Asymmetric Catalysis: Employing a chiral catalyst (organocatalyst, transition metal complex, or enzyme) to control the stereochemical outcome of a key bond-forming reaction. For example, rhodium-catalyzed asymmetric allylation of pyrimidines has been used to create chiral acyclic nucleoside analogues with high enantioselectivity.

While specific asymmetric syntheses for analogues of this compound are not detailed in the literature, the principles of asymmetric synthesis are well-established and could be applied to create stereochemically pure versions of more complex, chiral derivatives for advanced studies.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The synthesis of this compound is a crucial process, and enhancing its yield through the optimization of reaction conditions is a primary focus in chemical manufacturing. Detailed research into the synthetic methodologies for analogous pyrimidine derivatives provides a foundational understanding for improving the efficiency of this specific synthesis. The optimization process typically involves a systematic investigation of various reaction parameters to identify the conditions that lead to the highest possible yield and purity of the final product.

The predominant synthetic route to this compound involves a nucleophilic substitution reaction. This reaction typically utilizes 4-chloro-6-methylpyrimidine as the starting material, which is reacted with a sulfur nucleophile, such as thioglycolic acid or its corresponding salt. The optimization of this reaction is multifaceted, involving the careful selection of solvents, bases, reaction temperature, and duration.

A critical aspect of optimizing this synthesis is the choice of the base, which is necessary to deprotonate the thiol group of thioglycolic acid, thereby activating it as a nucleophile. The strength and solubility of the base can significantly influence the reaction rate and the formation of byproducts. Similarly, the solvent system plays a pivotal role; it must be capable of dissolving the reactants and facilitating the nucleophilic substitution while minimizing side reactions.

Temperature and reaction time are interdependent parameters that must be co-optimized. Higher temperatures can accelerate the reaction but may also lead to the degradation of reactants or products, or the formation of undesirable impurities. Therefore, finding the optimal temperature that balances reaction rate and product stability is essential for maximizing the yield.

To illustrate the impact of these parameters on the synthesis of this compound, consider the following hypothetical optimization studies. These tables represent typical data that would be generated during a systematic optimization process.

Table 1: Effect of Different Bases on the Yield of this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium HydroxideEthanol60475
2Potassium CarbonateDMF60482
3Sodium EthoxideEthanol60488
4TriethylamineAcetonitrile60465

The data in Table 1 suggests that stronger bases like sodium ethoxide in a suitable solvent like ethanol can lead to higher yields. Weaker bases such as triethylamine may not be as effective in promoting the reaction.

Table 2: Influence of Solvent on the Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium EthoxideEthanol70389
2Sodium EthoxideDMF70385
3Sodium EthoxideAcetonitrile70378
4Sodium EthoxideWater70372

Table 2 indicates that polar protic solvents such as ethanol may be particularly effective for this reaction, potentially due to their ability to solvate the ionic intermediates and facilitate the nucleophilic attack.

Table 3: Optimization of Reaction Temperature and Time

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium EthoxideEthanol50582
2Sodium EthoxideEthanol60488
3Sodium EthoxideEthanol70391
4Sodium EthoxideEthanol80287

The findings presented in Table 3 demonstrate that increasing the temperature to 70°C can enhance the reaction yield by reducing the required reaction time. However, a further increase to 80°C might lead to a slight decrease in yield, possibly due to product degradation or side reactions.

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Methylpyrimidin 4 Yl Thio Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for [(6-Methylpyrimidin-4-yl)thio]acetic acid

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H, ¹³C, and Heteronuclear NMR Assignments

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide foundational information for its structural assignment. In a typical ¹H NMR spectrum, the methyl protons on the pyrimidine (B1678525) ring would appear as a singlet, while the methylene (B1212753) protons of the acetic acid group would also produce a singlet. The aromatic protons on the pyrimidine ring would exhibit distinct chemical shifts.

The ¹³C NMR spectrum would complement this by showing signals for the methyl carbon, the methylene carbon, the carboxylic acid carbon, and the distinct carbons of the pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (ppm) Multiplicity
CH₃ ~2.4 Singlet
SCH₂ ~3.8 Singlet
Pyrimidine H-2 ~8.7 Singlet
Pyrimidine H-5 ~7.0 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (ppm)
CH₃ ~23
SCH₂ ~34
Pyrimidine C-2 ~158
Pyrimidine C-4 ~168
Pyrimidine C-5 ~118
Pyrimidine C-6 ~165

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional NMR techniques are instrumental in confirming the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. However, in this molecule, with mostly singlet peaks, COSY would be of limited use but could confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This could provide information on the preferred conformation of the acetic acid side chain relative to the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of this compound

High-resolution mass spectrometry is a powerful tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₇H₈N₂O₂S), the expected exact mass would be calculated and compared to the experimentally determined mass. This technique would confirm the elemental composition and help to rule out other potential structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of this compound

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and various C-H, C=N, and C=C stretching and bending vibrations characteristic of the methyl and pyrimidine groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, which often give strong Raman signals.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) 2500-3300 (broad)
C=O (Carboxylic Acid) ~1700
C-H (sp³ and sp²) 2850-3100

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. The formation of co-crystals with other molecules could also be investigated to understand and modify its solid-state properties.

Conformational Analysis and Tautomeric Forms of this compound in Solution and Solid State

The flexibility of the thioacetic acid side chain allows for different conformations. Computational modeling, in conjunction with NMR data (like NOESY), could be used to determine the most stable conformations in solution. In the solid state, the conformation would be fixed in the crystal lattice, as determined by X-ray crystallography.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 6 Methylpyrimidin 4 Yl Thio Acetic Acid Analogues

Rational Design Principles for [(6-Methylpyrimidin-4-yl)thio]acetic acid Derivatives

The rational design of analogues of this compound is a cornerstone for developing novel therapeutic agents. This approach leverages an understanding of the target biomolecule's structure and the mechanism of action to create derivatives with enhanced potency and selectivity. researchgate.netnih.govsciencescholar.us A primary strategy involves identifying the key pharmacophoric elements of the parent molecule—the pyrimidine (B1678525) ring, the thioacetic acid side chain, and the methyl group—and systematically modifying them to improve interactions with the biological target.

Design principles often involve computational methods such as molecular docking to predict the binding affinity and orientation of newly designed compounds within the active site of a target enzyme or receptor. researchgate.net For instance, in designing potential inhibitors for enzymes like dihydrofolate reductase (DHFR), derivatives of the pyrimidine scaffold are modeled to maximize interactions with key amino acid residues. sciencescholar.us Another design strategy is biomimicry, where derivatives are engineered to mimic the structure of a natural substrate or ligand, thereby competitively inhibiting a biological pathway. nih.gov This can involve creating compounds that target essential processes for pathogen survival, such as cell wall synthesis. nih.gov The overarching goal is to synthesize molecules with improved pharmacokinetic and pharmacodynamic profiles, guided by a continuous feedback loop between computational prediction, chemical synthesis, and biological evaluation. mdpi.com

Chemical Modification at the Carboxylic Acid Moiety: Esters, Amides, and Hydrazides

The carboxylic acid group of this compound is a prime target for chemical modification to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and ability to form hydrogen bonds. These modifications can significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.

Esters: Esterification of the carboxylic acid is a common prodrug strategy to enhance membrane permeability. The reaction typically involves treating the parent acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or using a coupling reagent. researchgate.netlew.ro For example, methyl or ethyl esters of related pyrimidine thioacetic acids have been synthesized to improve cellular uptake. nih.govnih.gov Once inside the cell, endogenous esterases can hydrolyze the ester back to the active carboxylic acid form.

Amides: The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and can alter the molecule's conformation and binding interactions. nih.gov Amide synthesis can be achieved by reacting the thioacetic acid with an amine, a process that can be mediated by coupling agents or proceed through the formation of a more reactive intermediate like a thioester or disulfide. nih.govresearchgate.net The diverse range of available amines allows for the introduction of various substituents, enabling a fine-tuning of the molecule's properties. nih.gov

Hydrazides: Hydrazides, synthesized by the hydrazinolysis of corresponding esters, serve as versatile intermediates for creating a wide array of derivatives, including hydrazones. nih.govresearchgate.net The reaction of an ester, such as ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate, with hydrazine (B178648) hydrate (B1144303) yields the corresponding acetohydrazide. nih.govnih.gov These hydrazides can then be reacted with various ketones or aldehydes to produce N-ylidenehydrazides, significantly expanding the chemical diversity of the compound library. nih.gov Structure-activity studies have shown that the nature of the substituent on the hydrazide fragment can dramatically influence the biological, particularly antimicrobial, activity of the resulting compounds. nih.govnih.gov

The table below summarizes examples of such modifications on a closely related analogue, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetic acid.

Derivative Type Starting Material Reagent Resulting Functional Group Reference
Ester2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetic acidEthanol (B145695), Acid CatalystEthyl Ester (-COOEt) nih.gov
HydrazideEthyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetateHydrazine Hydrate (NH₂NH₂)Acetohydrazide (-CONHNH₂) nih.govnih.gov
N-ylidenehydrazide2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideKetones (e.g., Acetophenone)N-ylidenehydrazide (-CONHN=C(R₁)R₂) nih.gov

Substitution Pattern Variations on the Pyrimidine Ring of this compound

Modifying the substitution pattern on the pyrimidine ring is a key strategy for exploring the structure-activity relationships (SAR) of this compound analogues. The electronic and steric properties of substituents on the heterocyclic core can profoundly affect the molecule's interaction with its biological target.

Investigations have focused on several positions of the pyrimidine ring. For instance, replacing the methyl group at the 6-position with other alkyl or aryl groups can influence lipophilicity and steric bulk, potentially leading to altered binding affinity or selectivity. medwinpublishers.com Similarly, introducing substituents at the 2-position of the pyrimidine ring can modulate the electronic nature of the entire heterocyclic system. researchgate.net

SAR studies on related thiopyrimidines have revealed that the nature of the group at the 4-position is crucial for activity. For example, in a series of mGluR5 antagonists, compounds with alkyl- or arylthio substituents at the 4-position of the pyrimidine ring demonstrated greater activity than those with corresponding amino substituents. researchgate.net Furthermore, the antiproliferative activity of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives was found to be highly dependent on the presence of specific substituents on the thiol function at the 6-position. nih.gov These findings underscore the importance of systematic variation of substituents around the pyrimidine core to map the SAR and optimize biological activity.

Heterocyclic Ring Modifications and Bioisosteric Replacements in this compound Analogues

Bioisosteric replacement is a powerful tool in medicinal chemistry used to improve the potency, selectivity, or metabolic profile of a lead compound while maintaining its essential binding characteristics. This strategy involves substituting a functional group or an entire ring system with another that has similar physical or chemical properties.

One study on anti-inflammatory agents demonstrated that the bioisosteric replacement of a carbon atom with a sulfur atom in a related triazinoquinazoline system significantly impacted biological activity. nih.gov Specifically, replacing a methylthiopropionate fragment with an ethylthioacetate fragment resulted in a notable increase in anti-inflammatory effects. nih.gov This highlights how subtle bioisosteric changes in the side chain, akin to the thioacetic acid moiety of the title compound, can also yield significant gains in activity. The use of pyrazolo[3,4-d]pyrimidines as bioisosteres for purines has also been a successful strategy in developing compounds with antiproliferative activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivative Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogues.

For a library of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). mdpi.com

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. mdpi.com In studies of related pyrimidine derivatives like barbituric acid urease inhibitors, CoMFA and CoMSIA models have suggested that electronegative substituents on attached aryl rings and electron-donating groups on the pyrimidine ring itself can enhance potency. mdpi.com Such models, once validated, serve as powerful predictive tools to prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the drug discovery process.

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging this compound Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. mdpi.comnih.gov This approach begins by screening libraries of low-molecular-weight fragments (typically < 300 Da) for weak but efficient binding to a biological target. nih.govnih.gov The this compound scaffold, or smaller constituent parts like 6-methylpyrimidine, can be considered valuable fragments for such screening campaigns.

Once a fragment hit is identified and its binding mode is characterized, often using biophysical techniques like X-ray crystallography or NMR spectroscopy, it serves as a starting point for optimization. nih.govresearchgate.net The fragment-to-lead process involves growing the fragment by adding functional groups or linking it with other fragments that bind in adjacent pockets of the target protein. nih.govastx.com The key is to elaborate the fragment along specific "growth vectors" to achieve higher affinity and potency. nih.gov

The pyrimidine core is a common motif in many known drugs and biologically active molecules, making it an attractive fragment for FBDD. For example, FBDD approaches have been used to identify 4-Amino-6-(pyrazol-4-yl)pyrimidine derivatives as inhibitors of mycobacterial targets. mdpi.com The success of FBDD relies on the synthetic tractability of elaborating the initial fragment hit. nih.gov Therefore, the known chemistry of the this compound scaffold, including the various derivatization strategies discussed in previous sections, makes it and its related fragments well-suited for FBDD campaigns aimed at discovering novel inhibitors for a range of therapeutic targets. mdpi.comresearchgate.net

In Vitro Mechanistic Investigations and Target Identification for 6 Methylpyrimidin 4 Yl Thio Acetic Acid

Biochemical Assay Development for Screening Potential Biological Activities

Currently, there is no publicly available information on the development of specific biochemical assays for screening the potential biological activities of [(6-Methylpyrimidin-4-yl)thio]acetic acid. The design of such assays would be contingent on a hypothesized or preliminary observed biological effect.

Enzymatic Inhibition or Activation Profiling of this compound (Cell-Free Systems)

There are no published studies detailing the enzymatic inhibition or activation profile of this compound in cell-free systems. To determine its potential as an enzyme modulator, the compound would need to be screened against a panel of purified enzymes.

Table 1: Hypothetical Enzymatic Screening Panel

Enzyme ClassRepresentative EnzymesAssay Principle
Kinasese.g., EGFR, VEGFR, CDK2Phosphorylation of a substrate
Proteasese.g., Trypsin, CaspasesCleavage of a fluorescent substrate
Phosphatasese.g., PTP1B, Alkaline PhosphataseDephosphorylation of a substrate
Oxidoreductasese.g., COX-1, COX-2Measurement of product formation

This table is illustrative of the types of enzymes against which a novel compound might be tested and does not represent actual data for this compound.

Receptor Binding Studies and Ligand-Protein Interaction Analysis (In Vitro)

No in vitro receptor binding studies or ligand-protein interaction analyses for this compound have been reported in the scientific literature. Such studies are crucial for identifying direct molecular targets and would typically involve techniques like radioligand binding assays or surface plasmon resonance.

Cell-Based Assays for Investigating Cellular Pathway Modulation by this compound

There is a lack of published data from cell-based assays investigating the modulation of cellular pathways by this compound. Such assays are essential to understand the compound's effect in a more biologically relevant context.

Identification of Molecular Targets for this compound using Proteomics and Genomics Tools

No studies have been published that utilize proteomics or genomics tools for the identification of molecular targets of this compound. Methodologies such as affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP) would be appropriate for this purpose.

Investigation of Signalling Cascades Influenced by this compound

Consistent with the absence of data in the preceding sections, there is no information available regarding the investigation of signaling cascades influenced by this compound.

Computational Chemistry and Molecular Modeling of 6 Methylpyrimidin 4 Yl Thio Acetic Acid and Its Complexes

Quantum Chemical Calculations for Electronic and Geometric Properties of [(6-Methylpyrimidin-4-yl)thio]acetic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of a molecule. nih.govresearchgate.net For this compound, these calculations can predict its three-dimensional structure, electron distribution, and orbital energies.

The geometric properties are determined by optimizing the molecule's structure to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Geometric and Electronic Properties of this compound

PropertyValue
Geometric Properties
Bond Length (C-S)1.78 Å
Bond Length (S-CH₂)1.85 Å
Bond Angle (C-S-CH₂)105.2°
Dihedral Angle (Pyrimidine ring - S-CH₂)85.3°
Electronic Properties
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Note: Data is illustrative and based on typical values for similar compounds.

Molecular Docking Simulations for Ligand-Target Interactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.commdpi.commdpi.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The simulation places the ligand in the binding site of the target and calculates a docking score, which represents the binding affinity.

Key interactions that stabilize the ligand-target complex include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the pyrimidine (B1678525) ring can participate in π-π stacking with aromatic residues of the protein, while the carboxylic acid group can form hydrogen bonds with polar amino acid residues.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResult
Binding Affinity
Docking Score-8.5 kcal/mol
Key Interacting Residues
Hydrogen Bond DonorsLYS78, GLN132
Hydrogen Bond AcceptorsASP184
Hydrophobic InteractionsLEU23, VAL31, PHE80
Predicted Inhibition Constant (Ki) 1.5 µM

Note: Data is illustrative and based on typical values for similar compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Thermodynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govresearchgate.net These simulations can be used to explore the conformational landscape of this compound and to study the stability of its complex with a biological target. By simulating the movement of every atom in the system, MD can reveal how the ligand and protein adapt to each other upon binding.

From MD simulations, thermodynamic properties such as the binding free energy can be calculated. This provides a more accurate estimation of the binding affinity than docking scores alone, as it takes into account the dynamic nature of the system and the effects of the solvent.

Table 3: Representative Molecular Dynamics Simulation Data for this compound in Complex with a Target Protein

ParameterValue
Conformational Stability
Root Mean Square Deviation (RMSD) of Ligand1.2 Å
Root Mean Square Fluctuation (RMSF) of Binding Site Residues0.8 Å
Binding Thermodynamics
Binding Free Energy (MM/PBSA)-35.8 kcal/mol
Van der Waals Contribution-45.2 kcal/mol
Electrostatic Contribution-15.5 kcal/mol
Solvation Energy24.9 kcal/mol

Note: Data is illustrative and based on typical values for similar compounds.

Virtual Screening and De Novo Design of this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ijfmr.comnih.gov If this compound is identified as a hit, its structure can be used as a starting point for designing new analogues with improved properties.

De novo design, on the other hand, involves building new molecules from scratch within the binding site of a target. biorxiv.org This can lead to the discovery of novel chemical scaffolds that may have better binding affinities or other desirable properties compared to the original molecule. Both approaches can be used to generate a focused library of analogues of this compound for further investigation.

Table 4: Example of Virtually Screened Analogues of this compound with Predicted Improved Binding Affinity

AnalogueModificationPredicted Docking Score (kcal/mol)
Analogue 1Addition of a hydroxyl group to the methyl group-9.2
Analogue 2Replacement of the methyl group with a cyclopropyl (B3062369) group-9.0
Analogue 3Addition of a fluorine atom to the pyrimidine ring-8.8
Analogue 4Replacement of the acetic acid with a propionic acid-8.6

Note: Data is illustrative and based on typical values for similar compounds.

Prediction of ADMET-related Properties (In Silico) for this compound and Derivatives (Excluding Clinical Relevance)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.govpharmaceuticaljournal.netsamipubco.com These predictions help to identify potential liabilities of a compound before it is synthesized and tested in the laboratory. Various computational models are available to predict properties such as solubility, permeability, metabolic stability, and potential for toxicity.

For this compound and its derivatives, these predictions can guide the selection of analogues with a more favorable ADMET profile. For example, modifications that improve solubility and permeability while reducing potential toxicity can be prioritized.

Table 5: Predicted ADMET Properties for this compound

ADMET PropertyPredicted ValueInterpretation
Absorption
Aqueous Solubility (logS)-2.5Moderately Soluble
Caco-2 Permeability (logPapp)-5.5Low Permeability
Distribution
Volume of Distribution (VDss)0.8 L/kgModerate Distribution in Tissues
Blood-Brain Barrier Permeability (logBB)-1.2Low CNS Penetration
Metabolism
CYP2D6 InhibitionUnlikelyLow Risk of Drug-Drug Interactions
CYP3A4 InhibitionUnlikelyLow Risk of Drug-Drug Interactions
Excretion
Renal ClearanceHighLikely Excreted by Kidneys
Toxicity
hERG InhibitionLow RiskLow Risk of Cardiotoxicity
Ames MutagenicityNon-mutagenicLow Risk of Genotoxicity

Note: Data is illustrative and based on typical values for similar compounds.

Non Biological Applications and Material Science Research Involving 6 Methylpyrimidin 4 Yl Thio Acetic Acid

[(6-Methylpyrimidin-4-yl)thio]acetic acid as a Building Block in Polymer Chemistry

A comprehensive search of scientific and patent literature did not yield specific examples or detailed research on the use of this compound as a monomer or building block in polymer chemistry. While pyrimidine (B1678525) derivatives are utilized as building blocks in various forms of heterocyclic and supramolecular synthesis, specific data on the polymerization or incorporation of this compound into polymer chains is not documented in available studies. researchgate.net

Coordination Chemistry and Metal Complexes of this compound

The structure of this compound, featuring a pyrimidine ring, a thioether linkage, and a carboxylic acid group, makes it a versatile ligand for forming coordination complexes with various metal ions. Research on analogous compounds, such as (4-amino-2-methyl-5-pyrimidinyl methyl)thioacetic acid, provides insight into the potential coordination behavior of this molecule.

Studies on these related ligands have demonstrated the synthesis and characterization of numerous new metal(II) complexes. researchgate.net These complexes involve metals such as zinc(II), cadmium(II), palladium(II), platinum(II), and copper(II). researchgate.net Characterization through elemental analysis and infrared spectroscopy suggests that the metal center is typically bonded to the neutral ligand and two halide ions (e.g., Cl, Br, I). researchgate.net

The coordination can occur through several potential donor sites: the nitrogen atoms of the pyrimidine ring, the sulfur atom of the thioether group, or the oxygen atom of the carboxylate group. researchgate.net For instance, in some palladium(II) complexes with similar pyrimidinylthio-containing ligands, coordination occurs via the nitrogen atoms of the pyrimidine ring. researchgate.net In other complexes involving cobalt(II), nickel(II), and copper(II), coordination has been observed to involve the thioether sulfur atom and the carboxylate oxygen atom. researchgate.net The resulting geometries of these complexes are often presumed to be tetrahedral or square planar. researchgate.net

The table below summarizes findings from research on metal complexes with a structurally similar ligand, (4-amino-2-methyl-5-pyrimidinyl methyl)thioacetic acid (HAMMPTA), which serves as an illustrative model. researchgate.net

Metal Ion (M)Halide (X)Complex FormulationPresumed Geometry
Zn(II)Cl, Br, I[ZnX₂(HAMMPTA)]Tetrahedral
Cd(II)Cl, Br, I[CdX₂(HAMMPTA)]Tetrahedral
Pd(II)Cl, Br[PdX₂(HAMMPTA)]Planar
Pt(II)Cl, Br, I[PtX₂(HAMMPTA)]Planar
Cu(II)Br, I[CuX₂(HAMMPTA)]Tetrahedral/Planar
Cu(II)Cl[CuCl₂(HAMMPTA)₂]Tetrahedral/Planar

This interactive table is based on data for the analogous compound (4-amino-2-methyl-5-pyrimidinyl methyl)thioacetic acid (HAMMPTA) and illustrates potential complex formations. researchgate.net

Role of this compound in Catalysis and Organic Synthesis Methodologies

There is currently a lack of specific published research detailing the use of this compound or its metal complexes as catalysts in organic synthesis. While catalysis is a critical component of organic and polymer chemistry, and various heterocyclic compounds are explored for these roles, studies focusing on this particular compound's catalytic activity have not been identified. mdpi.com The molecule is more frequently cited as a chemical intermediate for the synthesis of other, more complex molecules rather than as a catalyst itself. myskinrecipes.com

Analytical Reagent Applications of this compound

No significant research is available that describes the application of this compound as a specific analytical reagent for the detection or quantification of other substances. While related compounds may be analyzed using techniques like High-Performance Liquid Chromatography (HPLC), this pertains to the analysis of the compound, not its use as an analytical tool. sielc.com

Surface Chemistry and Adsorption Studies of this compound

A review of current scientific literature indicates an absence of studies focused on the surface chemistry of this compound. Research detailing its adsorption properties on various surfaces, its potential for forming self-assembled monolayers, or its use in modifying material surfaces has not been found.

Historical Research Trajectories and Future Research Avenues for 6 Methylpyrimidin 4 Yl Thio Acetic Acid

Evolution of Academic Research on Pyrimidine-Thioacetic Acid Scaffolds

The academic exploration of pyrimidine-thioacetic acid scaffolds is intrinsically linked to the broader history of pyrimidine (B1678525) chemistry, which began with the isolation of uric acid by Scheele in 1776. sphinxsai.com However, the more focused investigation into thio-substituted pyrimidines gained traction in the 19th century. jetir.org These early studies laid the groundwork for understanding the reactivity of the pyrimidine ring and the introduction of sulfur-containing functional groups.

The synthesis of pyrimidine derivatives has evolved significantly over the decades, with numerous methods being developed to construct and functionalize this heterocyclic core. sphinxsai.comwjarr.com The introduction of a thioacetic acid group is a key modification that provides a handle for further chemical elaboration and can influence the molecule's interaction with biological targets. jetir.org Research into pyrimidine-thioacetic acid scaffolds has been driven by their wide range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgnih.gov The versatility of this scaffold allows medicinal chemists to systematically modify its structure to optimize potency and selectivity for various therapeutic targets. nih.gov

Major Discoveries and Methodological Advancements Pertaining to [(6-Methylpyrimidin-4-yl)thio]acetic acid

While a detailed historical record of major discoveries exclusively for this compound is not extensively documented in seminal, standalone studies, its importance can be inferred from the broader context of research on its derivatives. The synthesis of this compound and its analogs generally falls under established methodologies for the preparation of thio-substituted pyrimidines. sphinxsai.comjetir.org

A significant area of discovery has been in the synthesis and biological evaluation of various derivatives of this compound. For instance, research has been conducted on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, which utilize a related pyrimidine-thioacetohydrazide core. nih.gov These studies have demonstrated that modifications to the thioacetic acid moiety can lead to compounds with notable antimicrobial activity. nih.gov

Methodological advancements that have impacted the study of this compound include the development of more efficient and environmentally friendly synthetic routes for pyrimidine derivatives. sphinxsai.com Furthermore, the advent of sophisticated analytical techniques has been crucial for the structural elucidation and purity assessment of these compounds. The general synthetic approaches to pyrimidine-thioacetic acids are summarized in the table below.

Reaction TypeDescriptionKey Reagents
Nucleophilic SubstitutionReaction of a halopyrimidine with a mercaptoacetic acid derivative.Halogenated pyrimidine, mercaptoacetic acid/ester
AlkylationAlkylation of a pyrimidinethiol with a haloacetic acid derivative.Pyrimidinethiol, haloacetic acid/ester

Identification of Current Research Gaps and Unaddressed Questions for this compound

Despite the progress in the synthesis and evaluation of pyrimidine-thioacetic acid derivatives, several research gaps and unaddressed questions remain specifically for this compound:

Comprehensive Biological Profiling: While derivatives have been explored for antimicrobial and other activities, a thorough screening of the parent compound, this compound, across a wide range of biological targets is lacking. Its potential as an anticancer, anti-inflammatory, or antiviral agent remains largely unexplored. researchgate.netresearchgate.net

Mechanism of Action Studies: For derivatives that have shown biological activity, the precise molecular mechanisms of action are often not fully elucidated. Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships for this compound is needed. This would involve the synthesis of a library of analogs with modifications at various positions of the pyrimidine ring and the thioacetic acid side chain to understand the key structural features required for biological activity.

Pharmacokinetic and Toxicological Profiling: There is a scarcity of data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. Such studies are essential for assessing its potential as a drug candidate.

Emerging Technologies and Methodologies for Future this compound Research

The future of research on this compound will likely be shaped by the integration of emerging technologies and methodologies that are revolutionizing drug discovery.

Artificial Intelligence (AI) and Machine Learning: AI-powered virtual screening can be employed to predict the biological activities of this compound and its virtual derivatives against a vast number of biological targets. nih.gov Machine learning models can also be used to predict ADMET properties, helping to prioritize compounds for synthesis and experimental testing. mdpi.com

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. A library of derivatives of this compound could be synthesized and subjected to HTS to identify novel biological activities.

Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) calculations and other computational methods can provide insights into the electronic and structural properties of this compound. mdpi.com Molecular docking studies can be used to predict the binding modes of this compound and its analogs to target proteins, guiding the design of more potent and selective inhibitors. researchgate.netfigshare.com

Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic methods for this compound and its derivatives is an important future direction. sphinxsai.com This includes the use of greener solvents, catalysts, and reaction conditions.

The potential impact of these technologies on the research of this compound is summarized in the table below.

Technology/MethodologyPotential ApplicationExpected Outcome
Artificial Intelligence (AI)Virtual screening, ADMET predictionIdentification of new biological targets and optimized lead compounds
High-Throughput Screening (HTS)Screening of compound librariesDiscovery of novel biological activities
Computational ChemistryMolecular docking, DFT calculationsUnderstanding of structure-activity relationships and binding modes
Green ChemistrySustainable synthesisMore efficient and environmentally friendly production methods

Potential for Interdisciplinary Collaboration in this compound Studies

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. The future study of this compound would greatly benefit from collaborations between various scientific disciplines:

Medicinal and Synthetic Organic Chemists: To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemists and Bioinformaticians: To perform in silico studies to guide the design of new compounds and to analyze large datasets generated from biological screenings.

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the biological activity and mechanism of action of the synthesized compounds.

Toxicologists: To assess the safety profile of potential drug candidates.

Pharmaceutical Scientists: To formulate promising compounds into suitable dosage forms for administration.

By fostering such collaborations, the research community can accelerate the translation of basic scientific discoveries related to this compound into tangible therapeutic applications. The integration of diverse expertise will be crucial to overcoming the challenges in drug discovery and unlocking the full therapeutic potential of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(6-Methylpyrimidin-4-yl)thio]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A validated approach involves nucleophilic substitution reactions. For example, ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate can react with chlorinated intermediates (e.g., 2-chloromethylthiirane) under basic conditions to form thioether linkages. Reaction optimization may include adjusting solvent polarity (e.g., dimethylformamide), temperature (room temperature to 60°C), and catalyst use (e.g., potassium hydroxide) . Sodium salts of analogous thioacetic acid derivatives have been employed to enhance solubility, as demonstrated in quinoline-based systems .

Q. How can the solubility and bioavailability of this compound be improved for in vitro studies?

  • Methodological Answer : Conversion to sodium salts is a proven strategy. For instance, neutralization of thioacetic acid derivatives with sodium hydroxide increases water solubility by promoting ionization, as observed in quinoline-thioacetic acid hybrids . Solubility can also be modulated using co-solvents (e.g., ethanol or DMSO) or surfactants, depending on experimental requirements.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. Elemental analysis validates purity, while High-Performance Liquid Chromatography (HPLC) monitors reaction progress. For sodium salts, ion chromatography or conductometric titration may assess ionic content .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence the biological activity and toxicity of this compound derivatives?

  • Methodological Answer : Substituent effects can be systematically evaluated via structure-activity relationship (SAR) studies. For example, alkoxy groups (-OCH₃, -OC₂H₅) at the 6th position of analogous quinoline derivatives reduce toxicity by 15–20% in sperm motility assays, while sodium salts increase bioavailability but may elevate toxicity . Computational tools like molecular docking and chemometric analysis can predict logP/logD values and membrane permeability .

Q. What in vitro models are suitable for assessing the toxicity of this compound derivatives?

  • Methodological Answer : Sperm motility assays (using normozoospermic human ejaculate) and cell viability assays (e.g., MTT on mammalian cell lines) are validated models. Derivatives reducing progressive sperm motility by >15% indicate higher toxicity, as seen in sodium salts of quinoline-thioacetic acids . Parallel toxicity screening via computational programs (e.g., ProTox-II) can prioritize compounds for experimental testing .

Q. Can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Yes. Quantum chemical calculations (e.g., DFT for logP/logD) and adherence to Lipinski’s "Rule of Five" (molecular weight <500, logP <5, ≤10 H-bond acceptors/donors) predict bioavailability. For example, logD values between 1.5–3.5 optimize membrane permeability in heterocyclic thioacetic acids . Molecular dynamics simulations further assess binding affinity to biological targets.

Q. How can this compound derivatives be optimized for plant growth regulation (e.g., rhizogenesis)?

  • Methodological Answer : In vitro rhizogenesis assays using plant explants (e.g., Paulownia clones) are effective. Sodium salts of thioacetic acid derivatives show enhanced activity compared to free acids, likely due to improved cellular uptake. Dose-response studies (0.1–100 µM) and histological analysis of root development quantify efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.